4-cyano-5-methylpyridine-2-carboxylic acid
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Overview
Description
4-cyano-5-methylpyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H6N2O2 It is a derivative of pyridine, featuring a cyano group at the 4-position, a methyl group at the 5-position, and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-5-methylpyridine-2-carboxylic acid typically involves the functionalization of pyridine derivatives. One common method is the reaction of 4-cyano-5-methylpyridine with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group. Another approach involves the use of nitrile hydrolysis, where the cyano group is converted to a carboxylic acid group using acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes are used to facilitate the introduction of functional groups under milder conditions. Additionally, continuous flow reactors are utilized to scale up the production while maintaining consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
4-cyano-5-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction of the cyano group can yield amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amines or reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-cyano-5-methylpyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-cyano-5-methylpyridine-2-carboxylic acid depends on its specific application. In biological systems, it may act as a ligand, binding to metal ions or proteins and modulating their activity. The cyano and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-3-methylpyridine-2-carboxylic acid
- 4-cyano-5-ethylpyridine-2-carboxylic acid
- 4-cyano-5-methylpyridine-3-carboxylic acid
Uniqueness
4-cyano-5-methylpyridine-2-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and binding properties. The presence of both a cyano and a carboxylic acid group allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
1807255-19-1 |
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Molecular Formula |
C8H6N2O2 |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
4-cyano-5-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2/c1-5-4-10-7(8(11)12)2-6(5)3-9/h2,4H,1H3,(H,11,12) |
InChI Key |
RZBRPIXQVWJYKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1C#N)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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